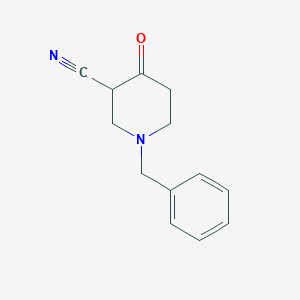

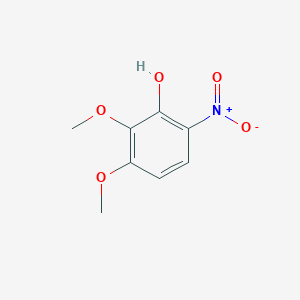

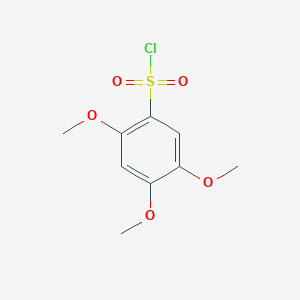

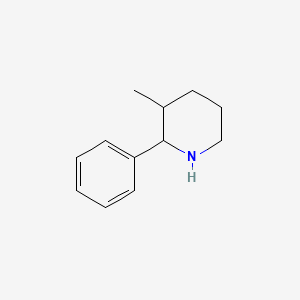

![molecular formula C12H13N3O2 B3057887 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid CAS No. 860344-02-1](/img/structure/B3057887.png)

4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid

Descripción general

Descripción

“4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a key component in many commercially available drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in the field of medicinal chemistry due to their wide range of biological activities . Various synthetic routes have been developed, with the choice of method depending on the specific structure and functional groups present in the target molecule .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methylene bridge and an amino group . The empirical formula of the compound is C13H13N3O3S, and it has a molecular weight of 291.33 .Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo a variety of chemical reactions due to the presence of the imidazole ring, which is amphoteric in nature . This means it can act as both an acid and a base, allowing it to participate in a wide range of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis Methods

- Regioselective Synthesis : A method for the synthesis of 4-substituted benzoic acids, similar in structure to 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid, was developed, involving intramolecular cyclisation of related compounds in the presence of a base (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).

Antimicrobial Applications

- Imidazole Analogs with Antimicrobial Activity : Imidazole analogs of amino acids, dipeptides, and tripeptides, structurally related to this compound, have shown potent bioactivity against fungi and moderate activity against gram-negative bacteria (Dahiya, 2008).

Corrosion Inhibition

- Benzimidazole Derivatives for Corrosion Inhibition : Benzimidazole derivatives based on 8-hydroxyquinoline, structurally similar to this compound, were synthesized and shown to be effective corrosion inhibitors for steel in acidic conditions (Rbaa et al., 2020).

Food and Organism Research

- Presence in Food and Organisms : Methylglyoxal, a compound related to this compound, is found in foodstuffs and beverages, and is associated with complications in diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Anticancer Research

- Benzimidazole–Thiazole Derivatives as Anticancer Agents : Synthesis of benzimidazole–thiazole derivatives, with structural similarities to this compound, showed promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Chemical Characterization and Structure

- Structural Characterization : Studies on the crystal structure of compounds similar to this compound, such as 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, have been conducted to understand their chemical structure (Afshar et al., 1987).

Coordination Polymers

- Synthesis of Coordination Polymers : Research has been conducted on the synthesis of coordination polymers with 4-(1H-imidazol-1-yl) benzoic acid, which is structurally related to the compound of interest, demonstrating potential applications in materials science (Liu et al., 2013).

Direcciones Futuras

The future directions for the study and application of “4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid” and similar imidazole-containing compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives have a broad range of biological activities . They are often used in the development of new drugs .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental conditions .

Propiedades

IUPAC Name |

4-[(1-methylimidazol-2-yl)methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-7-6-13-11(15)8-14-10-4-2-9(3-5-10)12(16)17/h2-7,14H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGSZOJGSFKTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729030 | |

| Record name | 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860344-02-1 | |

| Record name | 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

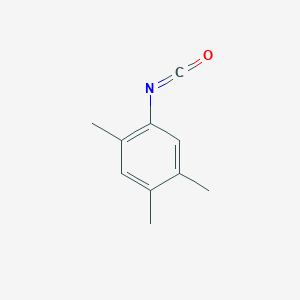

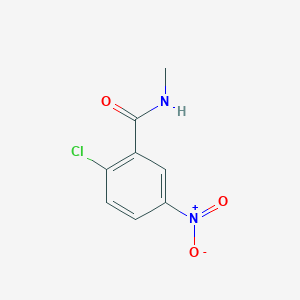

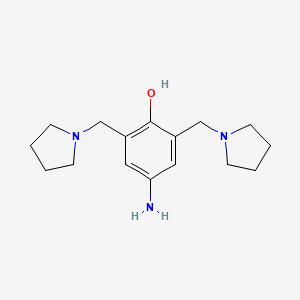

![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)